1-(4-Chloro-benzyl)-piperazine hydrochloride
Overview
Description
“1-(4-Chloro-benzyl)-piperazine hydrochloride” is a compound that likely contains a piperazine core, a common feature in many pharmaceuticals and other bioactive compounds . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-Chloro-benzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached to the 4th carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-benzyl)-piperazine hydrochloride” would likely involve a piperazine ring attached to a benzyl group with a chlorine atom on the 4th carbon of the benzene ring . The exact structure would depend on the specific arrangement and orientation of these groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chloro-benzyl)-piperazine hydrochloride” would depend on its specific structure. For example, the presence of the chlorine atom could increase its reactivity and polarity .
Scientific Research Applications
Anti-Infective Agents
1-(4-Chloro-benzyl)-piperazine hydrochloride is utilized in the synthesis of heterocyclic compounds that exhibit anti-infective properties. These compounds are crucial in combating infectious diseases, including tuberculosis, malaria, and various nosocomial infections. The resistance to antibiotics has escalated the need for new drugs, and derivatives of 1-(4-Chloro-benzyl)-piperazine hydrochloride serve as potential candidates in this field .
Anticancer Research
The compound’s derivatives are explored for their anticancer activities. By incorporating into various heterocyclic scaffolds, researchers aim to discover new structures that can effectively target cancer cells. The compound’s ability to interact with biological receptors makes it a valuable entity in the design of cancer therapeutics .
Synthesis of 1,2,4-Oxadiazoles
In medicinal chemistry, 1-(4-Chloro-benzyl)-piperazine hydrochloride is used to synthesize 1,2,4-oxadiazoles, which are important heterocyclic scaffolds. These scaffolds have shown a wide range of biological activities and are significant in the development of new anti-infective agents .
Development of Antimicrobial Agents
The compound is instrumental in creating antimicrobial agents due to its structural versatility. It can be used to synthesize various heterocyclic compounds that have shown promising results against microbes, thus contributing to the field of antimicrobial drug discovery .
Future Directions
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQKYKNSUWSKAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90607128 | |
Record name | 1-[(4-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90607128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642685 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chloro-benzyl)-piperazine hydrochloride | |
CAS RN |
435342-11-3 | |
Record name | Piperazine, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435342-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90607128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.